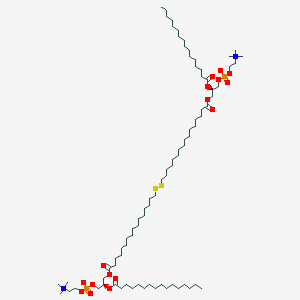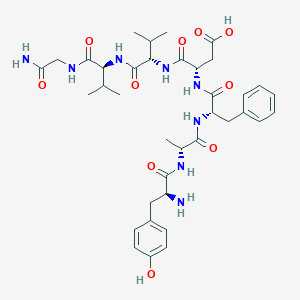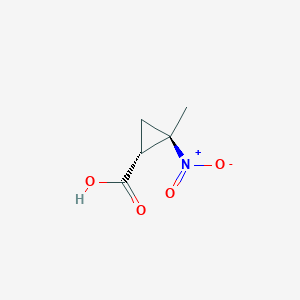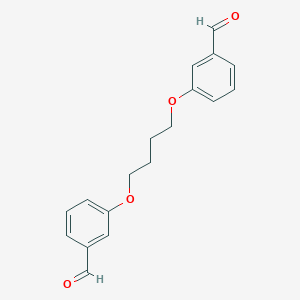
1,4-Bis(3-formylphenoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3-formylphenoxy)butane, also known as BFPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BFPB is a symmetrical molecule that contains two formyl groups and two phenoxy groups connected by a butane backbone. This compound can be synthesized through a simple and efficient method, making it an attractive option for researchers who wish to study its properties and potential uses.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(3-formylphenoxy)butane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 1,4-Bis(3-formylphenoxy)butane has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Additionally, 1,4-Bis(3-formylphenoxy)butane has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Efectos Bioquímicos Y Fisiológicos
1,4-Bis(3-formylphenoxy)butane has been shown to have minimal toxicity in vitro and in vivo, making it a promising compound for further investigation. 1,4-Bis(3-formylphenoxy)butane has been found to have low cytotoxicity in normal cells, indicating that it may have a favorable therapeutic index. Additionally, 1,4-Bis(3-formylphenoxy)butane has been shown to have good stability in various biological environments, suggesting that it may have potential for use in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Bis(3-formylphenoxy)butane has several advantages for use in laboratory experiments, including its high purity and yield, low toxicity, and stability in biological environments. However, 1,4-Bis(3-formylphenoxy)butane also has some limitations, such as its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy. Additionally, 1,4-Bis(3-formylphenoxy)butane may require further modification to enhance its selectivity and potency as an anticancer agent.
Direcciones Futuras
There are several future directions for research on 1,4-Bis(3-formylphenoxy)butane. One potential area of investigation is the development of 1,4-Bis(3-formylphenoxy)butane-based materials with novel properties and applications. Another area of interest is the optimization of 1,4-Bis(3-formylphenoxy)butane as an anticancer agent, through structural modifications and combination with other therapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 1,4-Bis(3-formylphenoxy)butane and its potential for use in other diseases beyond cancer.
Conclusion
1,4-Bis(3-formylphenoxy)butane is a promising compound for scientific research, due to its potential applications in various fields and its efficient synthesis method. 1,4-Bis(3-formylphenoxy)butane has shown potential as a building block for functional materials, a reagent in organic chemistry, and an anticancer agent. While further investigation is needed to fully understand its properties and potential uses, 1,4-Bis(3-formylphenoxy)butane holds promise as a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of 1,4-Bis(3-formylphenoxy)butane involves the reaction between 3-bromoanisole and 3-formylphenylboronic acid, followed by a Suzuki coupling reaction with 1,4-dibromobutane. This method yields 1,4-Bis(3-formylphenoxy)butane with a high purity and yield, making it a cost-effective and practical approach for large-scale production.
Aplicaciones Científicas De Investigación
1,4-Bis(3-formylphenoxy)butane has shown potential in various scientific research fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, 1,4-Bis(3-formylphenoxy)butane has been used as a building block for the synthesis of functional materials, such as polymers and liquid crystals. In organic chemistry, 1,4-Bis(3-formylphenoxy)butane has been utilized as a reagent in various reactions, such as the synthesis of benzofurans and indoles. In medicinal chemistry, 1,4-Bis(3-formylphenoxy)butane has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
121799-26-6 |
|---|---|
Nombre del producto |
1,4-Bis(3-formylphenoxy)butane |
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
3-[4-(3-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-14H,1-2,9-10H2 |
Clave InChI |
DPWLMAHEZCLAJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
Sinónimos |
1,4-BIS(3-FORMYLPHENOXY)BUTANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



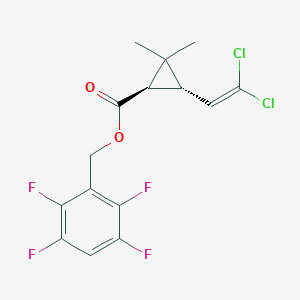
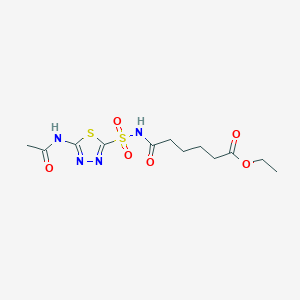
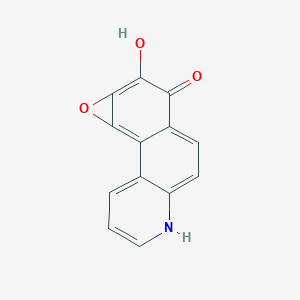
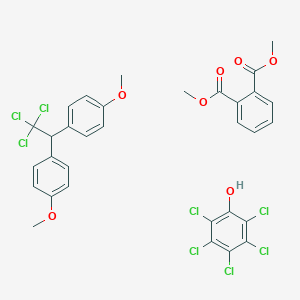
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)


